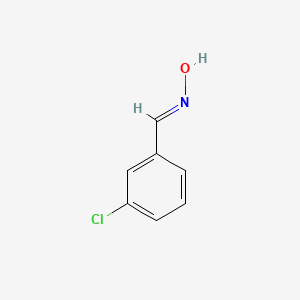

3-Chlorobenzaldehyde oxime

Description

Historical Context and General Chemistry of Aldoximes

Oximes, characterized by the functional group C=N-OH, were first synthesized in the 19th century and have since become a cornerstone of organic chemistry. numberanalytics.comnumberanalytics.com They are typically formed through a condensation reaction between an aldehyde or a ketone and hydroxylamine (B1172632). wikidoc.orgwikipedia.org Aldoximes, derived from aldehydes, possess the general structure RCH=NOH. numberanalytics.com These compounds are generally crystalline solids and are often used for the purification and characterization of carbonyl compounds. wikidoc.orgasianpubs.org

The chemistry of aldoximes is rich and varied. They can undergo hydrolysis to regenerate the parent aldehyde and hydroxylamine, a reaction often facilitated by heating in the presence of inorganic acids. wikidoc.org Reduction of aldoximes can yield primary and secondary amines. wikidoc.org A particularly significant reaction of aldoximes is the Beckmann rearrangement, where they are converted to amides under acidic conditions. wikidoc.org

Significance of Halogenated Benzaldoximes in Contemporary Organic Synthesis

The presence of a halogen atom on the benzaldehyde (B42025) ring, as seen in 3-Chlorobenzaldehyde (B42229) Oxime, imparts unique characteristics that are of great interest in modern organic synthesis. Halogenation of aromatic rings is a fundamental transformation that alters the electronic properties of the molecule, making it a versatile intermediate for further functionalization. numberanalytics.com Halogenated benzaldehydes and their derivatives are crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and dyes. numberanalytics.com

Specifically, the chlorine atom in 3-Chlorobenzaldehyde Oxime acts as an electron-withdrawing group, influencing the reactivity of both the aromatic ring and the oxime functional group. This can facilitate certain reactions and provide a handle for introducing other functionalities through various coupling reactions. The position of the halogen is also critical, directing subsequent substitutions on the aromatic ring.

Scope and Focused Research Areas of this compound Investigations

Research involving this compound is primarily concentrated on its utility as a synthetic intermediate. Investigations explore its role in the preparation of more complex molecules, including heterocyclic compounds and other substituted aromatics. For instance, it has been used in the synthesis of isoxazole (B147169) derivatives, which are known for their diverse biological activities. smolecule.com

Furthermore, the compound serves as a precursor in the development of agrochemicals, such as herbicides. smolecule.com Its structural features are also of interest in materials science for the synthesis of polymers and other materials with specific functional properties. smolecule.com The reactivity of the oxime group itself allows for the formation of various derivatives, such as Schiff bases, which have been investigated for potential antimicrobial properties. smolecule.com

Interactive Data Table: Physicochemical Properties of 3-Chlorobenzaldehyde and its Oxime

| Property | 3-Chlorobenzaldehyde | This compound |

| Molecular Formula | C7H5ClO chemsrc.com | C7H6ClNO sigmaaldrich.com |

| Molecular Weight | 140.57 g/mol chemsrc.com | 155.58 g/mol |

| Melting Point | 9-12 °C chemsrc.comchemicalbook.com | Not available |

| Boiling Point | 213.5 °C chemsrc.com | Not available |

| Density | 1.241 g/mL chemicalbook.com | Not available |

| CAS Number | 587-04-2 chemsrc.com | 3717-33-7 sigmaaldrich.com |

Interactive Data Table: Spectroscopic Data for (E)-3-Chlorobenzaldehyde Oxime

| Spectroscopic Data | Values |

| ¹H-NMR (CDCl₃, 300 MHz, ppm) | δ = 8.11 (s, 1 H), 7.58 (s, 1 H), 7.57-7.30 (m, 3 H) rsc.org |

| ¹³C-NMR (CDCl₃, 75 MHz, ppm) | δ = 149.4, 135, 134, 130, 127, 125 rsc.org |

| IR (liquid film, cm⁻¹) | ν = 3303, 2925, 1566, 1481, 1317, 1208, 1077, 954, 873, 781, 710, 675 rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-[(3-chlorophenyl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c8-7-3-1-2-6(4-7)5-9-10/h1-5,10H/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEGODJOFVRYPMO-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34158-71-9 | |

| Record name | Benzaldehyde, oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122430 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies for 3 Chlorobenzaldehyde Oxime

Conventional Condensation Approaches

The most established route to 3-Chlorobenzaldehyde (B42229) oxime involves the direct condensation of 3-Chlorobenzaldehyde with a hydroxylamine (B1172632) source, typically facilitated by a basic catalyst to neutralize acid byproducts.

Basic catalysts are crucial in syntheses employing hydroxylamine hydrochloride. nih.gov Their primary function is to neutralize the hydrochloric acid that is liberated during the reaction, which in turn frees the hydroxylamine nucleophile from its salt form. asianpubs.orgnih.gov Common bases used for this purpose include sodium carbonate (Na₂CO₃), sodium acetate (B1210297) (CH₃COONa), and sodium hydroxide (B78521) (NaOH). asianpubs.orggrowingscience.comrsc.org The selection of the base can influence reaction conditions and outcomes. For instance, in a solvent-free grinding method for the synthesis of 3-chlorobenzaldoxime, anhydrous sodium carbonate was used effectively to facilitate the reaction at room temperature. asianpubs.org The base ensures that the reaction equilibrium favors the formation of the oxime product. nih.gov

Optimizing reaction parameters is key to maximizing the yield and purity of 3-Chlorobenzaldehyde oxime. Studies have investigated the impact of molar ratios, reaction time, and temperature on the synthesis.

For the synthesis of 3-chlorobenzaldoxime via a grinding method, the molar ratio of reactants was systematically studied. A study using 3-Chlorobenzaldehyde, hydroxylamine hydrochloride, and sodium carbonate found that a molar ratio of 1:1:1.5 provided a 95% yield. asianpubs.org Increasing the amount of hydroxylamine hydrochloride did not significantly alter the yield, indicating that near-equimolar amounts of the aldehyde and hydroxylamine with a slight excess of base are optimal under these conditions. asianpubs.org The reaction was completed within 2 minutes of grinding at room temperature, highlighting the efficiency of the optimized parameters. asianpubs.org

| Reactant | Molar Ratio (Aldehyde:NH₂OH·HCl:Base) | Time (min) | Yield (%) | Reference |

| 3-Chlorobenzaldehyde | 1:4:0.5 | - | 91 | asianpubs.org |

| 3-Chlorobenzaldehyde | 1:4:1 | - | 91 | asianpubs.org |

| 3-Chlorobenzaldehyde | 1:4:1.5 | - | 96 | asianpubs.org |

| 3-Chlorobenzaldehyde | 1:1:1.5 | 2 | 95 | asianpubs.org |

Role of Basic Catalysts in Oxime Formation (e.g., Sodium Carbonate, Sodium Acetate, Sodium Hydroxide)

Advanced and Green Synthetic Strategies

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for oxime synthesis, minimizing solvent use and employing recyclable catalysts.

Solvent-free synthesis, particularly using grindstone chemistry, represents a significant advancement in green methodology. researchgate.netd-nb.info This technique involves the grinding of solid reactants, often with a catalyst, to initiate a chemical reaction without any solvent. asianpubs.org It is noted for its simplicity, efficiency, reduced waste, and often milder reaction conditions. asianpubs.orgresearchgate.net

Bismuth(III) oxide (Bi₂O₃) has been identified as an effective, non-toxic, and inexpensive catalyst for the solvent-free synthesis of oximes. researchgate.netd-nb.info In a model reaction using p-chlorobenzaldehyde and hydroxylamine hydrochloride, grinding with Bi₂O₃ at room temperature resulted in a quantitative yield of the corresponding oxime in just 1.5 to 3 minutes. researchgate.net This method is superior to many conventional techniques that require high temperatures and generate polluting waste. researchgate.netd-nb.info The effectiveness of Bi₂O₃ under solvent-free grinding conditions has been demonstrated for a wide range of aldehydes and ketones. researchgate.net

The use of heterogeneous and homogeneous catalysts offers pathways to enhanced reaction rates, selectivity, and easier product separation.

Cu-supported silica (B1680970): Copper salts supported on silica gel have been used as promoters for the synthesis of aromatic oximes. nih.govroyalsocietypublishing.org This heterogeneous catalyst facilitates the one-pot synthesis from aromatic aldehydes, with reactions typically reaching completion in 2-3 hours. royalsocietypublishing.org

Fe₃O₄ Nanoparticles: Magnetic iron(II,III) oxide (Fe₃O₄) nanoparticles have emerged as a stable, green, and recyclable heterogeneous catalyst for organic synthesis. tandfonline.comoiccpress.com These nanoparticles efficiently catalyze the conversion of aldehydes to their corresponding oximes with hydroxylamine hydrochloride under solvent-free conditions at temperatures between 70°C and 80°C. oiccpress.comresearchgate.net This method is valued for its high to excellent yields, short reaction times, and simple work-up, where the catalyst can be easily separated using an external magnet. tandfonline.comoiccpress.com The synthesis of this compound has been specifically reported using this catalytic system. tandfonline.com

Transition Metal Complexes: Homogeneous catalysis using transition metal complexes has also been explored. Bis-thiourea complexes of metals like cobalt, nickel, and copper have been shown to catalyze the oximation of various aromatic aldehydes. growingscience.com In a study using 4-chlorobenzaldehyde (B46862) as a substrate, these complexes, in combination with hydroxylamine hydrochloride in a mixed solvent system at room temperature, produced high yields in short reaction times. The catalytic activity was observed to be in the order of Co(II) > Ni(II) > Cu(II) > Zn(II). growingscience.com Such complexes can activate the carbonyl group or the hydroxylamine, promoting the reaction under mild conditions. nih.govgrowingscience.com

| Catalyst | Substrate Example | Conditions | Time | Yield (%) | Reference |

| Bi₂O₃ | p-Chlorobenzaldehyde | Solvent-free grinding, RT | 1.5-3 min | ~100 | researchgate.net |

| Fe₃O₄ Nanoparticles | Benzaldehyde (B42025) | Solvent-free, 70-80°C | 20 min | >95 | oiccpress.com |

| Co(tu)₂Cl₂ | 4-Chlorobenzaldehyde | CH₃CN-H₂O, RT | < 1 min | 98 | growingscience.com |

| Cu-supported silica | Aromatic Aldehydes | - | 2-3 h | - | royalsocietypublishing.org |

Electrochemical Synthesis from Precursors

Electrochemical methods offer a clean and efficient route for synthesizing oximes. One notable approach involves the tandem electrochemical synthesis of oximes directly from alcohols, using potassium nitrate (B79036) (KNO₃) as the nitrogen source. This process is mediated by tin microspheres in an aqueous medium. Specifically, (E)-3-chlorobenzaldehyde oxime has been synthesized from 3-chlorobenzyl alcohol through this method. The process demonstrates how functionalized oximes can be obtained from corresponding alcohols in a one-pot reaction. Spectroscopic data for the resulting (E)-3-chlorobenzaldehyde oxime confirms its structure. rsc.org

Another relevant electrochemical technique is the indirect oxidation of precursors like o-chloro toluene (B28343) to produce o-chloro benzaldehyde, a key intermediate for the corresponding oxime. cecri.res.in This method utilizes ceric methane (B114726) sulphonate as a mediator, which is electrochemically regenerated, making the process cyclic and sustainable. This indirect electrosynthesis offers high selectivity for the aldehyde, which can then be converted to the oxime. cecri.res.in

| Precursor | Method | Reagents/Mediators | Product | Reference |

| 3-Chlorobenzyl alcohol | Tandem Electrochemical Synthesis | Tin microspheres, KNO₃ | (E)-3-Chlorobenzaldehyde oxime | rsc.org |

| o-Chloro toluene | Indirect Electrochemical Oxidation | Ceric methane sulphonate | o-Chloro benzaldehyde | cecri.res.in |

Solid-Phase Synthesis Techniques

Solid-phase and solventless synthesis techniques, often highlighted for their environmental benefits, are effective for producing this compound. Grinding, a form of mechanochemistry, provides a simple, efficient, and environmentally friendly route. asianpubs.org

One documented procedure involves grinding a mixture of 3-chlorobenzaldehyde, hydroxylamine hydrochloride, and anhydrous sodium carbonate in a mortar at room temperature. asianpubs.orgasianpubs.org This solvent-free reaction proceeds rapidly, typically within minutes, and produces the desired 3-chlorobenzaldoxime in high yield after a simple workup with water. asianpubs.org

The effectiveness of various catalysts in solvent-free grinding methods has also been explored. For instance, bismuth(III) oxide (Bi₂O₃) has been shown to be a highly effective, non-toxic, and inexpensive catalyst for the oximation of a wide range of aldehydes, including p-chlorobenzaldehyde, under solvent-free grinding conditions. researchgate.netd-nb.info Another mechanochemical approach utilizes ball milling. The synthesis of an aldoxime from 4-chlorobenzaldehyde was achieved by milling the aldehyde with hydroxylamine hydrochloride and imidazole (B134444). acs.org

Table 1: Comparison of Solid-Phase Synthesis Methods

| Method | Precursor | Reagents/Catalyst | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Grinding | 3-Chlorobenzaldehyde | NH₂OH·HCl, Na₂CO₃ | 2 min | 95% | asianpubs.org |

| Grinding | p-Chlorobenzaldehyde | NH₂OH·HCl, Bi₂O₃ | 1.5 min | 95% | researchgate.net |

| Ball Milling | 4-Chlorobenzaldehyde | NH₂OH·HCl, Imidazole | 30 min | - | acs.org |

Stereoselective Synthesis of (E)- and (Z)-Isomers of Chlorobenzaldehyde Oximes

The synthesis of oximes from aldehydes typically results in a mixture of two geometric isomers, (E) and (Z). researchgate.net The development of stereoselective methods to obtain a single isomer is a significant area of research, as the isomers can exhibit different reactivity. researchgate.net

The thermodynamically more stable (E)-isomer is often the major product in conventional syntheses. For example, the electrochemical synthesis from 3-chlorobenzyl alcohol yields (E)-3-chlorobenzaldehyde oxime. rsc.org Similarly, (E)-3-chlorobenzaldehyde oxime is used as a starting material in other reactions, implying its accessibility. core.ac.uk A patented method for obtaining highly pure E-isomers of aryl alkyl oximes involves treating an E/Z mixture with a protic or Lewis acid under anhydrous conditions, which causes the E-isomer to precipitate as an immonium complex. google.com

Achieving the thermodynamically less stable (Z)-isomer presents a greater challenge. nih.gov A modern approach to obtaining Z-isomers of aryl oximes involves the photoisomerization of the more common E-isomers. nih.gov This method uses visible-light-mediated energy transfer catalysis to convert the (E)-oxime to the (Z)-oxime in a mild and general fashion. nih.gov While specific examples for this compound are not detailed, the method is presented as general for aryl oximes. For other isomers like (Z)-4-chlorobenzaldehyde oxime, specific catalysts such as the Preyssler catalyst (H₁₄[NaP₅W₃₀O₁₁₀]) have been shown to favor the formation of the Z-isomer. lookchem.com The stereochemistry of the oxime can also direct subsequent reactions; for instance, in cyclopalladation, the E-isomer of an oxime reacts rapidly, whereas the Z-isomer isomerizes to the E-form before reacting. researchgate.net

Table 2: Methods for Stereoselective Synthesis of Chlorobenzaldehyde Oximes

| Isomer | Method | Key Reagents/Conditions | Substrate | Reference |

|---|---|---|---|---|

| (E) | Acid Treatment | Protic or Lewis acid, anhydrous solvent | E/Z mixture of aryl alkyl oximes | google.com |

| (E) | Electrochemical Synthesis | Tin microspheres, KNO₃ | 3-Chlorobenzyl alcohol | rsc.org |

| (Z) | Photoisomerization | Visible light, energy transfer catalyst | (E)-Aryl oximes | nih.gov |

| (Z) | Catalysis | Preyssler catalyst | Aromatic aldehydes | lookchem.com |

Reactivity and Chemical Transformations of 3 Chlorobenzaldehyde Oxime

Nitrile Oxide Generation and 1,3-Dipolar Cycloaddition Reactions

A significant aspect of the reactivity of 3-chlorobenzaldehyde (B42229) oxime involves its conversion into 3-chlorobenzonitrile (B1581422) oxide. This highly reactive intermediate readily participates in 1,3-dipolar cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings. wikipedia.orgnih.gov

The in situ generation of 3-chlorobenzonitrile oxide from 3-chlorobenzaldehyde oxime in the presence of a suitable dipolarophile, such as an alkyne or alkene, leads to the formation of isoxazole (B147169) or isoxazoline (B3343090) derivatives, respectively. wikipedia.orgnih.govrsc.org For instance, the reaction of (E)-3-chlorobenzaldehyde oxime with an unsaturated substrate in the presence of a hypervalent iodine(III) reagent results in the formation of the corresponding 3-(3-chlorophenyl)isoxazole derivative in high yield. core.ac.uk This transformation is a valuable route for synthesizing complex molecules that may have potential biological activity. nih.govcore.ac.uk

Several methods exist for the generation of nitrile oxides from aldoximes like this compound. ijpcbs.com A common and effective approach is the oxidative dehydrogenation of the aldoxime. ijpcbs.comrushim.ru This can be achieved using various oxidizing agents.

One established method involves the halogenation of the aldoxime, typically with an electrophilic halogen source, to form an intermediate hydroximoyl halide. rushim.ruchemrxiv.org Subsequent dehydrohalogenation, often promoted by a base, yields the nitrile oxide. rushim.ruchemrxiv.org Reagents such as tert-butyl hypoiodite (B1233010) (t-BuOI), generated in situ from t-BuOCl and NaI, have proven effective for this transformation under mild conditions. organic-chemistry.org

Another pathway involves the direct oxidation of the aldoxime. Hypervalent iodine(III) reagents can oxidize aldoximes to generate nitrile oxides, which can then be trapped by a dipolarophile in a one-pot reaction. core.ac.uk Additionally, enzymatic pathways exist in some microorganisms where aldoxime dehydratase catalyzes the dehydration of aldoximes to form nitriles, which are related to nitrile oxides. ebi.ac.uknih.gov Electrochemical methods also offer a route to nitrile oxides from aldoximes. chemrxiv.orgrsc.org

The 1,3-dipolar cycloaddition of nitrile oxides is a valuable tool for the regio- and stereoselective synthesis of five-membered heterocycles. wikipedia.org The regioselectivity of the cycloaddition of nitrile oxides to unsymmetrical alkenes or alkynes is influenced by a combination of electronic and steric factors. researchgate.netmdpi.com

Frontier Molecular Orbital (FMO) theory is often used to predict the regiochemical outcome. researchgate.net The interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide (or vice-versa) determines the preferred orientation of addition. researchgate.net For example, theoretical studies have shown that the regioselectivity of the reaction between a nitrile oxide and 3-methylene indolone is controlled by the orbital interaction between the LUMO of the nitrile oxide and the HOMO of the dipolarophile. researchgate.net

Stereochemical control can be achieved through various strategies. For instance, the use of chiral auxiliaries on the dipolarophile can direct the approach of the nitrile oxide, leading to a diastereoselective reaction. wikipedia.org Metal coordination can also play a crucial role in directing the stereochemistry. The chelation of a metal ion to both the dipolarophile and the nitrile oxide can lock the transition state geometry, favoring the formation of a specific stereoisomer. wikipedia.orgtandfonline.com An example is the magnesium ion-mediated cycloaddition of a nitrile oxide to an allylic alcohol, where the metal coordinates to the hydroxyl group and the nitrile oxide oxygen, directing the cycloaddition to one face of the alkene. wikipedia.org

Pathways for Nitrile Oxide Formation from Aldoximes

Deoximation Reactions: Regeneration of Carbonyl Compounds from Oximes

The conversion of oximes back to their parent carbonyl compounds, a process known as deoximation, is a fundamental transformation in organic synthesis. This is particularly important as oximes are often used as protecting groups for aldehydes and ketones. statperson.comscielo.br A variety of methods, particularly oxidative cleavage, have been developed for this purpose.

Several reagents have been employed for the oxidative cleavage of oximes to regenerate the corresponding carbonyl compounds. These methods often offer high efficiency and selectivity under mild conditions.

N-Bromophthalimide (NBPI): NBPI in acetone, particularly under microwave irradiation, has been shown to be an effective reagent for the deoximation of both aldoximes and ketoximes, affording the carbonyl compounds in good to excellent yields. scielo.brresearchgate.net

N-Iodosuccinimide (NIS): Similar to NBPI, NIS under microwave irradiation provides a rapid and selective method for the cleavage of oximes. asianpubs.orgresearchgate.net This method is notable for its short reaction times and high yields. asianpubs.org

Gaseous Nitrogen Dioxide: The use of gaseous nitrogen dioxide has been reported for the quantitative regeneration of carbonyl compounds from oximes. researchgate.net This method is proposed to proceed through the generation of reactive nitrogen dioxide species that oxidatively cleave the oxime. scribd.com

Peroxides with Manganese Catalysts: The combination of hydrogen peroxide with manganese-based catalysts, such as manganese oxides or water-soluble manganese porphyrins, provides an effective system for the oxidation of oximes. worldscientific.combibliotekanauki.pl These catalytic systems can efficiently convert oximes to their corresponding aldehydes and ketones. researchgate.net

A key advantage of many modern deoximation methods is their chemoselectivity, allowing for the deprotection of the oxime group without affecting other sensitive functional groups within the molecule.

For example, deoximation using N-bromophthalimide has been shown to be chemoselective. Benzaldoxime can be oxidized to benzaldehyde (B42025) in the presence of benzyl (B1604629) alcohol, and the oxime of benzophenone (B1666685) can be converted to the ketone in the presence of styrene (B11656) without affecting the alcohol or alkene functionalities. Similarly, N-iodosuccinimide has demonstrated high chemoselectivity. asianpubs.org It can selectively deoximate an acetophenone (B1666503) oxime in the presence of benzyl alcohol or styrene, leaving the alcohol and alkene groups intact. asianpubs.org This selectivity is also observed with unsaturated oximes, where the carbon-carbon double bond is not affected during the cleavage of the oxime. asianpubs.orgasianpubs.org This high degree of selectivity is crucial in the synthesis of complex molecules where multiple functional groups are present.

Oxidative Cleavage Methods (e.g., N-Bromophthalimide, N-Iodosuccinimide, Gaseous Nitrogen Dioxide, Peroxides with Manganese Catalysts)

Further Derivatization and Functional Group Interconversions

The oxime functional group of this compound is a versatile platform for a variety of chemical transformations, allowing for its conversion into other valuable functional groups and the synthesis of more complex molecular architectures. These derivatizations include modifications at the oxygen atom, functionalization of the aromatic ring, and rearrangement of the oxime skeleton.

The oxygen atom of the oxime can be readily alkylated to form oxime ethers. This transformation is typically achieved by reacting the oxime with alkylating agents under basic conditions. However, acid-catalyzed pathways have also been explored. For instance, the O-alkylation of oximes with N-vinylpyrrolidinone can be efficiently catalyzed by nitrosonium tetrafluoroborate (B81430) (NOBF₄), yielding the corresponding oxime ethers in good to excellent yields. A study on the O-alkylation of 4-chlorobenzaldehyde (B46862) oxime with N-vinylpyrrolidinone demonstrated high yields when using dichloromethane (B109758) as the solvent. While this specific reaction has not been reported for the 3-chloro isomer, similar reactivity is expected.

Another approach to O-alkylation involves a radical cation-promoted reaction with N-vinyllactams, which proceeds under base-free conditions using a catalytic amount of tris(4-bromophenyl)aminium cation radical. lookchem.com The reaction between oximes and electron-poor olefins in the absence of a base typically leads to nitrones via an ene-like reaction. However, in some cases, O-alkylated oximes are formed preferentially. rsc.org

The synthesis of O-substituted derivatives is not limited to alkylation. For example, O-aroyl derivatives can be prepared, which can then undergo further reactions.

Table 1: Examples of O-Alkylation Reactions of Chloro-Substituted Benzaldehyde Oximes

| Reactant (Oxime) | Reagent | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Chlorobenzaldehyde oxime | N-Vinylpyrrolidinone | NOBF₄, Dichloromethane | 4-Chlorobenzaldehyde O-[1-(2-oxo-pyrrolidin-1-yl)-ethyl]-oxime | 97 | |

| 4-Chlorobenzaldehyde oxime | N-Vinyllactam | Tris(4-bromophenyl)aminium cation radical | O-Alkylated oxime | Not Specified | lookchem.com |

| Benzaldehyde oxime | Hexyl bromide | Not Specified | Benzaldehyde O-hexyl oxime | 62 | rsc.org |

Direct functionalization of the C-H bonds of the aromatic ring of this compound offers a powerful and atom-economical method for introducing new substituents. The oxime group can act as a directing group, facilitating selective C-H activation at specific positions on the benzene (B151609) ring. rhhz.netacs.org

A notable example is the para-selective C-H difluoroalkylation of aromatic oximes. rhhz.net While specific studies on this compound are not prevalent, research on similar aromatic oximes demonstrates the feasibility of this transformation. For instance, a ruthenium(II)-catalyzed reaction has been developed for the para-difluoroalkylation of aromatic aldehydes and ketones using a transient directing group strategy. rhhz.net This method provides a route to access difluoroalkylated aromatic compounds.

Recent advancements have also shown visible-light-mediated C(sp2)−H difluoroalkylation of (Z)-aldoximes, which proceeds with stereospecificity. rsc.org In a study using (Z)-4-chlorobenzaldehyde oxime, the reaction with ethyl bromodifluoroacetate under iridium photocatalysis and in the presence of an imidazole (B134444) base yielded the corresponding difluoroalkylated oxime. rsc.org This suggests that similar reactivity could be anticipated for this compound.

Table 2: C-H Functionalization of Chloro-Substituted Benzaldehyde Oximes

| Reactant | Reagent | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| (Z)-4-Chlorobenzaldehyde oxime | Ethyl bromodifluoroacetate | fac-[Ir(ppy)₃], Imidazole, Blue LEDs | (Z)-ethyl 2,2-difluoro-2-(4-chlorophenyl)-2-(hydroxyimino)acetate | Not specified, but reaction proceeds | rsc.org |

The oxime functionality of this compound can be readily converted into other important nitrogen-containing groups such as nitriles, amines, and nitrones.

Nitriles: The dehydration of aldoximes is a common method for the synthesis of nitriles. This transformation can be achieved using a variety of reagents. A metal-free approach involves the conversion of the aldehyde to the corresponding aldoxime, followed by dehydration. For example, 4-bromo-3-chlorobenzaldehyde (B169199) can be converted to its oxime and then dehydrated to the nitrile using cesium carbonate. Similarly, this compound can be dehydrated to form 3-chlorobenzonitrile. Ferrous sulfate (B86663) in DMF under reflux has been shown to be an effective system for the one-pot synthesis of nitriles from aldehydes and hydroxylamine (B1172632) hydrochloride, with 2-chlorobenzaldehyde (B119727) giving a 90% yield of the corresponding nitrile. scribd.comasianpubs.org

Amines: Reduction of the oxime group yields the corresponding primary amine, 3-chlorobenzylamine. Various reducing agents can be employed for this purpose, including lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation. smolecule.com A common laboratory method involves the use of zinc dust and an acid or ammonium (B1175870) formate. sciencemadness.orgchemicalforums.com Another effective method is reduction with aluminum amalgam in a mixture of THF and water. sciencemadness.org

Nitrones: Nitrones are 1,3-dipoles that are valuable intermediates in organic synthesis, particularly in cycloaddition reactions. wikipedia.org They can be generated from oximes through several methods. One common route is the oxidation of N-substituted hydroxylamines, which can be formed from the parent oxime. wikipedia.org Direct N-alkylation of an oxime can, in principle, yield a nitrone, though it often competes with O-alkylation. wikipedia.org Enantioselective synthesis of cyclic nitrones has been achieved through intramolecular N-allylation of oximes catalyzed by iridium complexes. ethz.ch

The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide under acidic conditions. byjus.comorganic-chemistry.org For aldoximes like this compound, the rearrangement typically leads to the formation of a nitrile under certain conditions, a process sometimes referred to as a Beckmann fragmentation. d-nb.info However, the primary product of the Beckmann rearrangement of a ketoxime is an amide. byjus.com

The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.com This is followed by the migration of the group anti-periplanar to the leaving group to the nitrogen atom, with simultaneous cleavage of the N-O bond. organic-chemistry.org The resulting nitrilium ion is then attacked by water, and after deprotonation and tautomerization, the corresponding amide is formed. masterorganicchemistry.com

Various reagents can promote the Beckmann rearrangement, including strong acids like sulfuric acid, as well as milder reagents like cyanuric chloride or photochemically generated Vilsmeier-Haack reagents. d-nb.infoacs.org While the rearrangement of 4-chlorobenzaldehyde oxime has been studied, showing low reactivity in some systems, the general principles apply to the 3-chloro isomer. d-nb.inforesearchgate.net Mechanochemical methods have also been developed for the Beckmann rearrangement, offering a solvent-free and efficient alternative. acs.org

Mechanistic Investigations and Theoretical Studies on 3 Chlorobenzaldehyde Oxime Reactions

Reaction Mechanism Elucidation for Oxime Formation

The formation of an oxime from an aldehyde or ketone is a classic condensation reaction. The generally accepted mechanism involves the nucleophilic attack of hydroxylamine (B1172632) on the carbonyl carbon, followed by dehydration.

The formation of oximes, including 3-chlorobenzaldehyde (B42229) oxime, is typically catalyzed by acid. The reaction begins with a proton-catalyzed nucleophilic attack of hydroxylamine on the carbonyl carbon of the aldehyde. nih.gov This initial attack forms a tetrahedral intermediate known as a hemiaminal. nih.gov Subsequent proton transfer and dehydration of this intermediate lead to the final oxime product. nih.gov

Protonation of the carbonyl oxygen: This increases the electrophilicity of the carbonyl carbon.

Nucleophilic attack by hydroxylamine: The nitrogen atom of hydroxylamine attacks the activated carbonyl carbon.

Proton transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a better leaving group (water).

Dehydration: Elimination of a water molecule results in the formation of a carbon-nitrogen double bond, yielding the oxime.

The rate-determining step of this reaction is often the acid-catalyzed dehydration of the hemiaminal intermediate, particularly in the pH range of approximately 3 to 7. nih.gov At very low pH (typically below 3), the reaction rate can decrease because the hydroxylamine nucleophile becomes protonated and thus less reactive. nih.gov Therefore, the reaction is often fastest at a pH of around 4.5, which represents a balance between activating the carbonyl group and maintaining the nucleophilicity of the hydroxylamine. nih.gov

While acid catalysis is common, the kinetics of oxime formation can be significantly enhanced by the use of specific catalysts.

Organocatalysts: Aniline (B41778) and its derivatives have been identified as effective nucleophilic catalysts for oxime formation. acs.orgresearchgate.net The mechanism under aniline catalysis involves the initial formation of a more reactive protonated imine (Schiff base) intermediate between the aldehyde and the aniline catalyst. This activated intermediate is then rapidly attacked by the hydroxylamine in a transimination reaction. acs.org The rate-limiting step in this catalytic cycle at neutral pH is typically the dehydration of the hemiaminal formed between the substrate and the catalyst. acs.org More advanced organocatalysts, such as 2-aminophenols and 2-(aminomethyl)benzimidazoles, have been developed and show even greater rate enhancements compared to aniline, operating efficiently at neutral pH. acs.org

Metal Catalysts: Metal centers can also mediate the formation of oximes through various pathways. One such pathway involves the reaction of carbonyl compounds with hydroxylamine in the presence of a metal. acs.org Another route is the metal-mediated nitrosation of alkanes or alkenes, which generates an organometallic intermediate that subsequently reacts to form the oxime. acs.org For instance, nano Fe3O4 has been used as a catalyst for the tandem oxidative conversion of alcohols to oximes. tandfonline.com The proposed mechanism involves the oxidation of the alcohol to the corresponding aldehyde, which then undergoes a condensation reaction with hydroxylamine, catalyzed by the iron oxide nanoparticles or protons generated in situ. tandfonline.com

| Catalyst Type | General Mechanism | Key Intermediates |

| Proton (Acid) | Protonation of carbonyl, nucleophilic attack by hydroxylamine, dehydration. | Hemiaminal |

| Organocatalyst (e.g., Aniline) | Formation of an activated imine with the catalyst, followed by transimination. | Protonated Imine (Schiff base) |

| Metal Catalyst (e.g., Fe3O4) | Oxidation of alcohol to aldehyde, followed by condensation with hydroxylamine. | Aldehyde |

The solvent plays a critical role in proton transfer reactions, which are integral to the mechanism of oxime formation. numberanalytics.com The solvent can influence reaction rates by stabilizing or destabilizing reactants, intermediates, and transition states. numberanalytics.com In the context of oxime formation, explicit water molecules can participate in the proton transfer steps, facilitating the movement of protons within the reaction complex. researchgate.net

Computational studies have shown that the presence of solvent molecules can significantly alter the energy barriers of the reaction. For example, in the Beckmann rearrangement of oximes, a related reaction, the solvent can act as a catalyst by participating directly in the proton transfer, creating a more favorable spatial arrangement for the reaction to proceed. kuleuven.be The choice of solvent can determine whether the proton transfer occurs in a stepwise or concerted manner. numberanalytics.com

Role of Organocatalysts and Metal Catalysts in Reaction Kinetics

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for investigating the mechanisms of chemical reactions at a molecular level.

DFT calculations are widely used to study the electronic structure and energetics of molecules, providing insights into reaction pathways and predicting reactivity and selectivity. nih.gov For oxime formation, DFT studies have been employed to analyze the proposed mechanisms in neutral and acidic conditions, as well as in the presence of catalysts like aniline. researchgate.net These calculations can help to determine the energy profiles of the reaction steps and identify the rate-determining step. researchgate.net

DFT studies have also been used to investigate the regioselectivity of reactions involving oximes. For example, in 1,3-dipolar cycloaddition reactions of a substituted benzaldoxime, DFT calculations were used to predict the regiochemistry of the product, with the theoretical results showing good agreement with experimental data. internationaljournalssrg.org

Frontier Molecular Orbital (FMO) theory is a powerful concept within computational chemistry used to explain and predict the outcome of chemical reactions. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energy gap between the HOMO and LUMO can indicate the reactivity of the system. imperial.ac.uk

FMO analysis has been applied to understand the regioselectivity in reactions such as the cobalt-catalyzed C-H functionalization of arylphosphinamides, where alkyne insertion is the regioselectivity-determining step. rsc.orgrsc.org By examining the FMOs of the reactants and transition states, researchers can rationalize why one regioisomer is formed preferentially over another. rsc.orgrsc.org In the context of 3-chlorobenzaldehyde oxime, FMO analysis could be used to predict its reactivity in various pericyclic and cycloaddition reactions by analyzing the interactions of its frontier orbitals with those of a reaction partner.

Elucidation of Reaction Energy Profiles and Rate-Determining Steps

The elucidation of reaction mechanisms, particularly the identification of rate-determining steps (RDS) and the characterization of reaction energy profiles, is fundamental to understanding and optimizing chemical transformations involving this compound. These investigations are typically carried out through a combination of kinetic experiments and computational chemistry.

The formation of an oxime from an aldehyde and hydroxylamine is a well-studied reaction that generally proceeds via a two-step mechanism under acidic or neutral conditions. nih.govacs.org The initial step is the nucleophilic addition of the nitrogen atom of hydroxylamine to the carbonyl carbon of the aldehyde, forming a tetrahedral carbinolamine intermediate. nih.gov This is followed by the acid-catalyzed dehydration of the intermediate to yield the final oxime product. nih.govacs.org

The rate-determining step of this reaction is highly dependent on the pH of the reaction medium. nih.gov

Near-Neutral and Mildly Acidic pH (pH 3-7): In this range, the dehydration of the tetrahedral carbinolamine intermediate is typically the rate-determining step. nih.govacs.org The reaction is subject to general acid catalysis, where an acid facilitates the elimination of water from the intermediate. nih.gov

Strongly Acidic pH (pH < 3): At lower pH values, the concentration of the free, unprotonated hydroxylamine decreases significantly. Since the protonated form is not nucleophilic, the initial nucleophilic attack on the carbonyl carbon becomes the rate-limiting step. nih.gov

Theoretical studies, particularly using Density Functional Theory (DFT), have become indispensable for mapping the potential energy surfaces of these reactions. researchgate.net DFT calculations allow for the determination of the geometries and energies of reactants, transition states, intermediates, and products. researchgate.netuni-regensburg.de For instance, in the related reductive amination of aldehydes, DFT studies confirm that the water elimination step is the RDS for the formation of the imine intermediate at a pH above 4. acs.org

The relative stability of oxime tautomers is another area explored by theoretical calculations. For 4-chlorobenzaldehyde (B46862), it has been computationally estimated that the NH-nitrone tautomer is approximately 9.2 kcal/mol less stable than the corresponding oxime, indicating that the oxime form is thermodynamically dominant. rsc.org Such data provides a quantitative look at the energy landscape of potential side reactions or isomeric equilibria.

The following tables summarize key energetic data from theoretical studies on related oxime systems, providing a framework for understanding the reaction profiles relevant to this compound.

Table 1: Calculated Energy Differences and Barriers for Oxime-Related Reactions

This table presents computed energy values for various processes involving oximes, illustrating the relative stabilities of intermediates and the energy barriers for key reaction steps. The data is derived from studies on model systems that are structurally or electronically similar to this compound.

| Reaction/Process | System Studied | Computational Method | Calculated Energy Value (kcal/mol) | Finding | Reference |

| Tautomerism | 4-Chlorobenzaldehyde Oxime/Nitrone | Not Specified | 9.2 | Oxime is 9.2 kcal/mol more stable than its nitrone tautomer. | rsc.org |

| Beckmann Rearrangement | Protonated Formaldehyde Oxime | MP4/6-311++G(d,p) + ZPE | 44 | Energy barrier for the rearrangement of the O-protonated oxime. | |

| Beckmann Rearrangement | Protonated Formaldehyde Oxime | MP4/6-311++G(d,p) + ZPE | 225 | Energy barrier for the rate-determining 1,2-H-shift (N- to O-protonated). | kuleuven.be |

| 1,3-Dipolar Cycloaddition | Nitrone from Hydroxylamine | DFT | 4.4 | Activation barrier for the cycloaddition of the in-situ generated nitrone. | uni-regensburg.de |

Table 2: Rate and Equilibrium Constants for Reactions of Substituted Benzaldehyde (B42025) Oximes

This table provides experimentally determined rate and equilibrium constants for the hydrolysis and isomerization of p-methoxybenzaldehyde oximes, offering a quantitative comparison of the reactivity of E and Z isomers.

| Constant | Parameter | (E)-p-Methoxybenzaldehyde Oxime | (Z)-p-Methoxybenzaldehyde Oxime | Reference |

| Equilibrium Constant | KT = [E]/[Z] (neutral) | 8 | - | researchgate.net |

| Acid Dissociation Constant | pKa (protonated oxime) | -0.55 | 0.80 | researchgate.net |

| Equilibrium Constant | Kadd = [T⁰]/[Aldehyde][NH₂OH] | 1.8 | 1.8 | researchgate.net |

| Equilibrium Constant | pKR | -3.65 | -5.90 | researchgate.net |

| Equilibrium Constant | K (Hydrolysis) | 6.3 x 10⁻⁵ | 7.9 x 10⁻⁶ | researchgate.net |

Structural Analysis and Characterization Methodologies in Research on 3 Chlorobenzaldehyde Oxime

Spectroscopic Techniques for Elucidation of Molecular Structure

Spectroscopy is a cornerstone in the characterization of 3-chlorobenzaldehyde (B42229) oxime, offering detailed insights into its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of 3-chlorobenzaldehyde oxime.

¹H NMR: In ¹H NMR spectra, the proton signals for this compound are well-defined. tandfonline.com A singlet corresponding to the oxime proton (-NOH) is typically observed at a high chemical shift, around 11.49 ppm, indicating its acidic nature. tandfonline.com The proton of the CH=N group appears as a singlet at approximately 8.17 ppm. tandfonline.com The aromatic protons on the chlorinated benzene (B151609) ring produce a series of multiplets in the range of 7.43 to 7.64 ppm. tandfonline.com One study reported the oxime proton as a broad, exchangeable signal at 9.3 ppm, the CH=N proton as a singlet at 8.0 ppm, and the aromatic protons as a multiplet between 7.1 and 7.6 ppm. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon of the C=N oxime group resonates at a characteristic chemical shift of approximately 147.5 ppm. tandfonline.com The carbon atoms of the benzene ring show distinct signals, with the carbon atom bonded to the chlorine atom appearing around 134.0 ppm. tandfonline.com The other aromatic carbons are observed at approximately 125.3, 126.5, 129.4, and 131.1 ppm, while the carbon attached to the oxime group is found at about 135.8 ppm. tandfonline.com

Table 1: ¹H and ¹³C NMR Spectral Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

|---|---|---|---|---|

| ¹H | 11.49 | s | -NOH | tandfonline.com |

| ¹H | 8.17 | s | CH=N | tandfonline.com |

| ¹H | 7.64 | s | Aromatic CH | tandfonline.com |

| ¹H | 7.56-7.60 | m | Aromatic CH | tandfonline.com |

| ¹H | 7.43-7.44 | m | Aromatic CH | tandfonline.com |

| ¹³C | 147.5 | - | C=N | tandfonline.com |

| ¹³C | 135.8 | - | C-CH=N | tandfonline.com |

| ¹³C | 134.0 | - | C-Cl | tandfonline.com |

| ¹³C | 131.1 | - | Aromatic CH | tandfonline.com |

| ¹³C | 129.4 | - | Aromatic CH | tandfonline.com |

| ¹³C | 126.5 | - | Aromatic CH | tandfonline.com |

| ¹³C | 125.3 | - | Aromatic CH | tandfonline.com |

s = singlet, m = multiplet

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. The IR spectrum typically displays a broad absorption band in the region of 3300-3100 cm⁻¹, which is attributed to the O-H stretching vibration of the oxime group. wjpsonline.com The C=N stretching vibration of the oxime is observed in the range of 1625-1589 cm⁻¹. wjpsonline.comdergipark.org.tr The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-Cl stretching vibration is typically found in the fingerprint region, around 694 cm⁻¹. dergipark.org.tr

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| O-H (oxime) | Stretching | 3301 | dergipark.org.tr |

| C=N (oxime) | Stretching | 1589 | dergipark.org.tr |

| C-N | Stretching | 1496 | dergipark.org.tr |

| C-H (aromatic) | Bending | 971 | dergipark.org.tr |

| C-Cl | Stretching | 694 | dergipark.org.tr |

Mass Spectrometry (MS and GC-MS)

Mass spectrometry (MS) provides valuable information about the molecular weight and fragmentation pattern of this compound. When analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), the compound can be separated from a mixture and subsequently ionized and fragmented. The resulting mass spectrum shows a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (155.58 g/mol ). Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), a characteristic [M+2]⁺ peak is also observed. researchgate.net Fragmentation of the molecular ion can lead to the loss of a hydroxyl group (-OH), resulting in a fragment ion at m/z 137. researchgate.netsemanticscholar.org Further fragmentation can involve the loss of a chlorine atom, leading to an ion at m/z 102. researchgate.netsemanticscholar.org

Solid-State Structural Determination via X-ray Crystallography

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements. For this compound (C₇H₆ClNO), the theoretical elemental composition is approximately 54.04% Carbon, 3.89% Hydrogen, and 9.00% Nitrogen. Experimental data from elemental analysis should closely match these calculated values to confirm the purity and elemental composition of the synthesized compound. This technique is often used in conjunction with other spectroscopic methods for comprehensive characterization.

Research Applications of 3 Chlorobenzaldehyde Oxime and Its Derivatives

Utility in Synthetic Organic Chemistry as Versatile Intermediates

3-Chlorobenzaldehyde (B42229) oxime is a versatile intermediate in synthetic organic chemistry, primarily utilized as a precursor for the synthesis of various heterocyclic compounds and as a building block for more complex molecular architectures. Its reactivity, stemming from the oxime functional group, allows for a range of chemical transformations.

A significant application of 3-chlorobenzaldehyde oxime is in the synthesis of isoxazoles and isoxazolines, which are important five-membered heterocyclic rings found in many biologically active compounds. The key reaction is the 1,3-dipolar cycloaddition of a nitrile oxide, generated in situ from the oxime, with an alkene or alkyne. core.ac.ukcore.ac.uklookchem.com

The generation of the nitrile oxide from this compound can be achieved through various oxidative methods. core.ac.uk One common method involves the use of oxidizing agents like chloramine-T or hypervalent iodine reagents. core.ac.ukcore.ac.uk For instance, the reaction of (E)-3-chlorobenzaldehyde oxime with a hypervalent iodine(III) reagent can efficiently produce the corresponding nitrile oxide, which then undergoes a cycloaddition reaction. core.ac.uk

The reaction of this compound with alkenes in the presence of an oxidizing agent leads to the formation of isoxazolines. core.ac.ukrsc.org For example, the reaction with ethyl oleate (B1233923) using chloramine-T as the oxidant yields substituted isoxazolines. core.ac.uk Similarly, reaction with various styrenes can produce 3-(3-chlorophenyl)-5-substituted-2-isoxazolines. rsc.org

When alkynes are used as the dipolarophile, the cycloaddition with the nitrile oxide derived from this compound affords isoxazoles. core.ac.uklookchem.com A study demonstrated the synthesis of 1-(3-(3-Chlorophenyl)isoxazol-4-yl)ethan-1-one in high yield from the reaction of (E)-3-chlorobenzaldehyde oxime. core.ac.uk

The following table summarizes representative examples of heterocyclic compounds synthesized from this compound:

| Dipolarophile | Reagent | Product Type | Example Product | Yield (%) | Reference |

| Ethyl propiolate | Magtrieve™ (CrO₂) | Isoxazole (B147169) | Ethyl 3-(3-chlorophenyl)isoxazole-5-carboxylate | 81 | lookchem.com |

| Unsaturated enaminone | Hypervalent iodine(III) | Isoxazole | 1-(3-(3-Chlorophenyl)isoxazol-4-yl)ethan-1-one | 97 | core.ac.uk |

| Styrene (B11656) | N-Chlorosuccinimide | Isoxazoline (B3343090) | 3-(3-Chlorophenyl)-5-phenyl-2-isoxazoline | Not specified | rsc.org |

| Ethyl oleate | Chloramine-T | Isoxazoline | Ethyl 8-(3-(3-chlorophenyl)-4-octyl-4,5-dihydroisoxazol-5-yl)octanoate | 80 | core.ac.uk |

The utility of this compound extends to its role as a foundational building block for the assembly of more architecturally complex organic molecules. The heterocyclic systems derived from it, such as isoxazoles and isoxazolines, can serve as intermediates for further synthetic elaborations. core.ac.uk The presence of the chlorophenyl group also offers a site for further functionalization through cross-coupling reactions, allowing for the construction of more intricate molecular scaffolds. The oxime functional group itself can be converted into other functionalities like nitriles, which are valuable in organic synthesis. smolecule.com

Precursors for Heterocyclic Compound Synthesis (e.g., Isoxazoles, Isoxazolines)

Coordination Chemistry: Formation of Metal Complexes

The nitrogen and oxygen atoms of the oxime group in this compound and its derivatives make it an excellent ligand for coordinating with various transition metal ions. This has led to the synthesis and characterization of a range of metal complexes with interesting structural and electronic properties.

Several studies have reported the synthesis of transition metal complexes involving chlorobenzaldehyde oxime derivatives as ligands. These complexes are typically prepared by reacting the oxime ligand with a metal salt, such as a metal chloride, in a suitable solvent. wjpsonline.comcosmosscholars.comresearchgate.net The resulting complexes have been characterized using various spectroscopic techniques, including FT-IR, UV-Vis, and NMR spectroscopy, as well as elemental analysis and magnetic susceptibility measurements. cosmosscholars.comkuey.netjrtdd.com

For instance, complexes of Co(II), Ni(II), and Cu(II) have been prepared with 4-chlorobenzaldehyde (B46862) oxime. researchgate.net Similarly, Zn(II) complexes with ortho-chlorobenzaldehyde oxime have been synthesized and characterized. wjpsonline.com The synthesis of inner transition metal complexes with La(III), Nd(III), Sm(III), and Gd(III) using a ligand derived from 2-chlorobenzaldehyde (B119727) has also been reported. kuey.net

The following table provides examples of synthesized metal complexes with chlorobenzaldehyde oxime derivatives:

| Metal Ion | Ligand | Proposed Geometry | Reference |

| Zn(II) | o-Chlorobenzaldehyde oxime | Not specified | wjpsonline.com |

| La(III), Nd(III), Sm(III), Gd(III) | (2-chlorobenzylidene)hydrazono)butan-2-one oxime | Octahedral / Square planar | kuey.net |

| Ni(II), Fe(II), Co(II), Mn(II), Cu(II) | 2-[(3-Chlorobenzylidene)hydrazinylidene]-1,2-diphenylethanimine | Octahedral | cosmosscholars.com |

| Zn(II), Hg(II), Cd(II) | 2-[(3-Chlorobenzylidene)hydrazinylidene]-1,2-diphenylethanimine | Tetrahedral | cosmosscholars.com |

| Pd(II) | 2-[(3-Chlorobenzylidene)hydrazinylidene]-1,2-diphenylethanimine | Square planar | cosmosscholars.com |

| La(III), Nd(III), Gd(III), Tb(III), Dy(III) | Benzilmonoximethiocarbohydrazide-p-chlorobenzaldehyde | Seven-coordinated | dntb.gov.ua |

Spectroscopic studies have provided insights into the metal-ligand interactions and coordination geometries of these complexes. In many cases, the oxime ligand coordinates to the metal ion through both the nitrogen atom of the C=N group and the oxygen atom of the N-OH group, acting as a bidentate ligand. kuey.net This coordination is often confirmed by shifts in the characteristic infrared absorption bands of the C=N and N-O bonds upon complexation. wjpsonline.comkuey.net

For example, in the IR spectra of metal complexes of (2-chlorobenzylidene)hydrazono)butan-2-one oxime, a shift to lower wavenumbers for the azomethine (C=N) and oxime (C=NOH) bands confirms coordination through the azomethine nitrogen and oxime oxygen. kuey.net New bands corresponding to M-N and M-O vibrations are also observed. kuey.net

The coordination of the ligand to the metal center can lead to various geometries, including octahedral, tetrahedral, and square planar, depending on the metal ion and the specific ligand structure. cosmosscholars.comkuey.net For instance, complexes of Ni(II), Fe(II), Co(II), Mn(II), and Cu(II) with a ligand derived from 3-chlorobenzaldehyde were found to have an octahedral geometry, while Zn(II), Hg(II), and Cd(II) complexes with the same ligand exhibited a tetrahedral geometry, and the Pd(II) complex was square planar. cosmosscholars.com

Synthesis and Characterization of Transition Metal Complexes with Chlorobenzaldehyde Oxime Ligands

Applications in Bioconjugation Chemistry

Oxime ligation, the reaction between an alkoxyamine and an aldehyde or ketone to form an oxime bond, is a widely used bioconjugation technique due to its high specificity and the stability of the resulting linkage. nih.gov This reaction is often catalyzed by nucleophilic catalysts like aniline (B41778). researchgate.net While the formation of oximes is a key reaction in bioconjugation, there is a lack of specific literature detailing the use of this compound itself in this application. The research in this area tends to focus on the development of highly reactive aldehydes and alkoxyamines to improve reaction kinetics for labeling biomolecules such as proteins. nih.govresearchgate.net Aromatic aldehydes are frequently used in bioconjugations due to the thermodynamic stability of the resulting oximes. nih.gov

Development of Modular Platforms Utilizing Oxime Ligation

Oxime ligation, the reaction between an alkoxyamine and an aldehyde or ketone, has been established as a dependable method for bioconjugation, and it is utilized to create a variety of modular platforms. researchgate.net This chemical reaction allows for the linking of polymers, nanoparticles, and synthetic molecules that have been functionalized with alkoxyamine or aldehyde/ketone groups. researchgate.net The formation of the stable oxime bond is central to constructing these platforms, which have potential applications in fields such as biomedical imaging and drug delivery. researchgate.net The reaction is notable for producing only water as a byproduct. nih.gov

The reliability of oxime chemistry allows for the construction of complex molecular architectures. By functionalizing different components with the complementary reactive groups (an aldehyde like 3-chlorobenzaldehyde and an alkoxyamine), researchers can assemble multicomponent systems in a controlled manner.

Functionalization of Biomolecules through Oxime Linkages

The functionalization of biomolecules through oxime linkages is a widely used strategy in chemical biology. nih.gov The resulting oxime tether (C=N-O) is valued for being small, which minimizes potential disruption to the native structure and function of the biomolecule it modifies. nih.gov

This type of conjugation is considered bioorthogonal, meaning it can be performed within living systems without interfering with native biological processes. nih.gov The general approach involves introducing a carbonyl group (aldehyde or ketone) into one biomolecule and an alkoxyamine or hydrazine (B178648) moiety into another. nih.gov This allows for the specific and stable linking of the two molecules under physiological conditions. The stability of the oxime bond is a key advantage over some other forms of imine linkages, such as hydrazones, which can be more susceptible to hydrolysis. acs.org

Exploration in Agrochemistry Research for Agrochemical Development

This compound serves as a key intermediate in the synthesis of certain agrochemicals. Its role in this field is highlighted by its identification as a degradation product of the herbicide clomazone (B1669216) in irradiated water samples, confirming its structural relevance in the lifecycle of active agricultural compounds. scielo.br

Research into related compounds further underscores the potential of this chemical class in agrochemical development. For instance, (Z)-4-Chlorobenzaldehyde oxime has been investigated for its potential biological activities relevant to the agrochemical industry. lookchem.com Furthermore, recent studies have demonstrated that novel azo oxime ethers, synthesized from various oxime precursors, exhibit potent fungicidal activity against a broad spectrum of phytopathogenic fungi, showcasing the ongoing exploration of oxime derivatives for creating new crop protection agents. mdpi.com

Contributions to Materials Science (e.g., Polymers, Hydrogels)

The formation of oximes is a versatile conjugation strategy employed in materials science for the synthesis of polymers, hydrogels, and other biomaterials. nih.gov The properties of this compound, particularly the electron-withdrawing nature of the chlorine atom, can influence the reactivity and ultimate characteristics of the resulting materials.

Oxime linkages are used to cross-link polymer chains, leading to the formation of hydrogels. nih.gov These materials, which can absorb and retain large amounts of water, are being developed for a range of applications, including controlled drug delivery and as components in soft robotics. nih.govacs.org The stability and reliability of the oxime bond make it an effective tool for engineering the structure and responsive properties of these advanced materials. nih.gov

Catalytic Applications in Chemical Transformations

In the realm of catalysis, this compound can function as a ligand that coordinates with metal ions to form catalytically active complexes. The presence of the electron-withdrawing chlorine atom on the benzene (B151609) ring enhances the electrophilicity of the molecule, which can improve its ability to coordinate with metal centers such as palladium.

Oxime-derived palladium complexes, known as palladacycles, have been shown to be highly stable and efficient (pre)catalysts for a wide array of fundamental carbon-carbon bond-forming reactions. researchgate.net These transformations include the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira coupling reactions. researchgate.net Such oxime-derived catalysts are noted for their stability in the presence of air and moisture and their high activity, making them valuable tools in modern synthetic organic chemistry. researchgate.net

Data Tables

Table 1: Summary of Research Applications

| Application Area | Key Findings and Relevance of this compound & Derivatives | References |

|---|---|---|

| Modular Platforms | Used in oxime ligation to create modular systems for drug delivery and imaging by forming stable, covalent links between functionalized components. | researchgate.netnih.gov |

| Biomolecule Functionalization | Provides a small, stable, and bioorthogonal linkage for conjugating biomolecules with minimal structural perturbation. | nih.govacs.org |

| Agrochemistry | Acts as an intermediate in agrochemical synthesis and is a known degradation product of the herbicide clomazone. Related oximes show fungicidal properties. | scielo.brmdpi.com |

| Materials Science | Employed in polymer chemistry to form cross-linked hydrogels and other biomaterials through stable oxime bond formation. | nih.govacs.org |

| Catalysis | Functions as a ligand to form stable and efficient palladacycle catalysts used in important C-C bond-forming reactions like Suzuki and Heck couplings. | researchgate.net |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Clomazone |

| (Z)-4-Chlorobenzaldehyde oxime |

| Palladium |

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 3-Chlorobenzaldehyde oxime under laboratory conditions?

- Methodology : React 3-chlorobenzaldehyde with hydroxylamine hydrochloride under alkaline conditions (e.g., NaOH) to form the oxime intermediate. Subsequent chlorination with chlorine gas or thionyl chloride (SOCl₂) yields the final product . For characterization, use NMR spectroscopy (¹H and ¹³C) to confirm structural integrity, referencing peaks such as δ 9.97 (s, 1H) for the aldehyde proton .

- Safety : Ensure proper ventilation and use fume hoods to mitigate respiratory irritation (H335) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- PPE Requirements : Wear EN 166-compliant goggles, nitrile gloves (tested per EN ISO 374), and a lab coat. Use self-contained breathing apparatus (SCBA) if vapor concentrations exceed permissible limits .

- Emergency Measures : In case of skin contact, wash immediately with water and soap; for eye exposure, irrigate for 15 minutes and seek ophthalmological consultation .

Q. How can NMR spectroscopy be utilized to confirm the structural integrity of this compound?

- Key Peaks :

- ¹H NMR (400 MHz, CDCl₃): δ 9.97 (s, 1H, -CHO), 7.84–7.48 (m, aromatic protons) .

- ¹³C NMR: δ 190.85 (carbonyl carbon), 137.80–127.99 (aromatic carbons) .

- Validation : Compare observed peaks with literature data to identify impurities or isomerization artifacts.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting point, solubility) of this compound across studies?

- Data Gaps : Some studies lack decomposition temperature or flash point data . Cross-validate using computational tools (e.g., QSPR models) or experimental replications under controlled conditions.

- Standardization : Adopt ASTM/EU protocols for measuring properties like log POW to ensure consistency .

Q. What methodologies are effective in analyzing the isomerization dynamics of oxime derivatives like this compound?

- GC-FTIR Analysis : Use gas chromatography coupled with Fourier-transform infrared spectroscopy to track isomer elution profiles. For example, monitor wavenumber-selective responses (e.g., 1650–1750 cm⁻¹ for C=N stretching) to distinguish syn/anti isomers .

- Multivariate Curve Resolution : Apply chemometric techniques to deconvolute overlapping spectral data .

Q. What strategies optimize the reaction yield of this compound under varying pH and temperature conditions?

- Parameter Optimization :

- pH : Maintain alkaline conditions (pH 9–11) during oxime formation to enhance nucleophilic attack by hydroxylamine .

- Temperature : Conduct chlorination at 0–5°C to minimize side reactions (e.g., over-oxidation) .

Contradiction Analysis and Experimental Design

Q. How should researchers address discrepancies in toxicity data for this compound?

- Conflicting Evidence : While acute toxicity (e.g., H319 for eye irritation) is well-documented , chronic effects (e.g., bioaccumulation potential) remain unstudied .

- Mitigation : Perform ecotoxicological assays (e.g., Daphnia magna mortality tests) to assess environmental risks .

Q. What experimental designs are recommended for studying the reactivity of this compound with nucleophiles?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.